molecular formula C15H21NO3 B7581173 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B7581173
M. Wt: 263.33 g/mol
InChI Key: BGZJVNKMNDRSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, also known as CX717, is a novel cognitive enhancer that has gained significant attention in the scientific community due to its potential in treating cognitive impairments. CX717 is a potent positive allosteric modulator of the AMPA receptor, a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes. In

Mechanism of Action

7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid acts as a positive allosteric modulator of the AMPA receptor, which enhances the receptor's response to glutamate, a neurotransmitter involved in synaptic plasticity and learning and memory processes. This leads to an increase in the strength and stability of synaptic connections, which is thought to underlie the cognitive-enhancing effects of 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to have other biochemical and physiological effects. 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to increase the release of acetylcholine, a neurotransmitter involved in attention and memory processes, and to decrease the release of dopamine, a neurotransmitter involved in reward and motivation processes. 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to increase the release of glutamate, which may contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is its potency and selectivity for the AMPA receptor, which makes it a useful tool for studying the role of the AMPA receptor in learning and memory processes. However, one limitation of 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is its short half-life, which requires frequent dosing in animal studies and may limit its clinical utility.

Future Directions

There are several future directions for research on 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid. One area of research is the development of more potent and selective positive allosteric modulators of the AMPA receptor. Another area of research is the investigation of the long-term effects of 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid on synaptic plasticity and cognitive function. Additionally, further research is needed to determine the safety and efficacy of 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid in clinical populations with cognitive impairments.

Synthesis Methods

7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is synthesized through a multi-step process that involves the reaction of cyclohexenone with methylamine to form a Schiff base, which is then reduced to form the corresponding amine. The amine is then reacted with 2-bromoacetyl chloride to form the desired product, 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid.

Scientific Research Applications

7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied in animal models and human clinical trials for its potential in treating cognitive impairments such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. In animal studies, 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to enhance learning and memory processes, increase attention and focus, and improve cognitive flexibility. In human clinical trials, 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to improve working memory and attention in healthy individuals and those with cognitive impairments.

properties

IUPAC Name

7-[2-(cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-14(8-10-4-2-1-3-5-10)16-11-6-7-13(16)12(9-11)15(18)19/h4,11-13H,1-3,5-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZJVNKMNDRSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)N2C3CCC2C(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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